Superior Antimetastatic Efficacy vs. Cisplatin in Lewis Lung Carcinoma Model
In a head-to-head comparison in mice bearing Lewis lung carcinoma, NAMI-A demonstrated significantly greater efficacy in reducing lung metastasis weight compared to cisplatin [1]. NAMI-A was administered intraperitoneally at 35 mg/kg/day for six consecutive days, while cisplatin was given at 2 mg/kg/day for the same duration. Under these conditions, NAMI-A reduced metastasis weight by 80-90%, whereas cisplatin was less effective. The study noted that cisplatin was 'less effective than NAMI-A on Lewis lung carcinoma' [1].
| Evidence Dimension | Reduction in lung metastasis weight |
|---|---|
| Target Compound Data | 80-90% reduction |
| Comparator Or Baseline | Cisplatin (less effective, specific quantitative reduction not reported) |
| Quantified Difference | NAMI-A superior to cisplatin in this model |
| Conditions | Lewis lung carcinoma model in mice; i.p. administration; NAMI-A 35 mg/kg/day, cisplatin 2 mg/kg/day for 6 days |
Why This Matters
This evidence demonstrates that NAMI-A provides a more robust antimetastatic effect than a standard-of-care platinum agent in a key preclinical model, supporting its selection for research focused on metastasis suppression.
- [1] Sava, G., Clerici, K., Capozzi, I., Cocchietto, M., Gagliardi, R., Alessio, E., Mestroni, G., & Perbellini, A. (1999). Reduction of lung metastasis by ImH[trans-RuCl4(DMSO)Im]: mechanism of the selective action investigated on mouse tumors. Anti-Cancer Drugs, 10(1), 129–138. View Source
